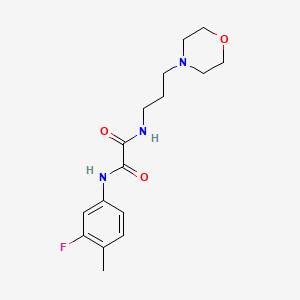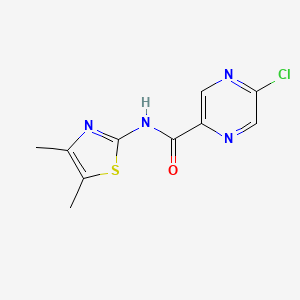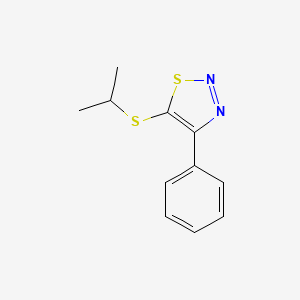
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₀H₇ClOS. It is a derivative of benzothiophene, characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 3rd position, and an aldehyde group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde typically involves the chlorination of 3-methylbenzothiophene followed by formylation. One common method includes:
Chlorination: Reacting 3-methylbenzothiophene with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce the chlorine atom at the 7th position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR)
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol, KSR in DMF
Major Products Formed
Oxidation: 7-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid.
Reduction: 7-Chloro-3-methyl-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde: Similar structure but with the chlorine atom at the 5th position.
3-Methylbenzothiophene-2-carbaldehyde: Lacks the chlorine atom.
7-Chloro-1-benzothiophene-2-carbaldehyde: Lacks the methyl group
Uniqueness
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the chlorine and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Propiedades
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORBCKQBLMFKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426901.png)
![N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine](/img/structure/B2426902.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2426907.png)


![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2426910.png)
![5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2426911.png)


